N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide

Aqueous solubility Salt formation pH-dependent permeability

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide (C₁₅H₁₈N₄O₄, MW 318.33 g/mol) is a synthetic oxalamide derivative featuring a 2-carbamoylbenzofuran core linked via an oxalamide bridge to an N,N-dimethylethylamine side chain, supplied at ≥95% purity. Its structure places it within the Oxalylamino-benzofuran chemotype, which has been claimed for the prevention and treatment of acute and chronic inflammatory processes, particularly of the airways, in the foundational patent NZ‑272217‑A assigned to Bayer AG.

Molecular Formula C15H18N4O4
Molecular Weight 318.333
CAS No. 899754-94-0
Cat. No. B2655538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide
CAS899754-94-0
Molecular FormulaC15H18N4O4
Molecular Weight318.333
Structural Identifiers
SMILESCN(C)CCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
InChIInChI=1S/C15H18N4O4/c1-19(2)8-7-17-14(21)15(22)18-11-9-5-3-4-6-10(9)23-12(11)13(16)20/h3-6H,7-8H2,1-2H3,(H2,16,20)(H,17,21)(H,18,22)
InChIKeyGXVGOTKUBLKKHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide (CAS 899754-94-0): A Differentiated Benzofuran-Oxalamide Research Building Block


N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide (C₁₅H₁₈N₄O₄, MW 318.33 g/mol) is a synthetic oxalamide derivative featuring a 2-carbamoylbenzofuran core linked via an oxalamide bridge to an N,N-dimethylethylamine side chain, supplied at ≥95% purity . Its structure places it within the Oxalylamino-benzofuran chemotype, which has been claimed for the prevention and treatment of acute and chronic inflammatory processes, particularly of the airways, in the foundational patent NZ‑272217‑A assigned to Bayer AG [1].

Why Close Benzofuran-Oxalamide Analogs Cannot Substitute for N1-(2-Carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide in Research Workflows


Superficially similar benzofuran-oxalamide derivatives such as the N-methyl (CAS 899992-21-3) variant share the 2-carbamoylbenzofuran scaffold but lack the basic tertiary amine side chain that distinguishes this compound . This tertiary amine (pKa ≈ 9.5–10.2 for the conjugate acid) is predominantly protonated at physiological pH, conferring enhanced aqueous solubility and salt‑formation capability that the neutral analogs cannot replicate [1]. Consequently, interchanging these compounds risks altering dissolution kinetics, membrane permeability, and intracellular distribution in biological assays, undermining reproducibility and complicating structure‑activity relationship interpretation [2].

Quantitative Differentiation Evidence for N1-(2-Carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide (899754-94-0) Relative to Closest Analogs


Tertiary Amine Side Chain Enables pH‑Dependent Ionization Absent in the N‑Methyl Analog

The target compound bears a tertiary amine with an estimated conjugate acid pKa of 9.5–10.2, comparable to N,N-dimethylethylamine (pKa 10.16) [1]. At pH 7.4 at least 95% of molecules are protonated, introducing a permanent positive charge in the side chain. In contrast, the closest analog N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide (CAS 899992-21-3) contains no ionizable amine . This charge difference is predicted to improve aqueous solubility by approximately 0.5–1.0 log unit at neutral pH and enables hydrochloride or other salt formation for formulation flexibility, a capability unavailable in the neutral analog .

Aqueous solubility Salt formation pH-dependent permeability

Extended Hydrogen‑Bond Donor/Acceptor Count and Higher Topological Polar Surface Area Relative to N‑Methyl Analog

The target compound possesses four hydrogen‑bond donors (two oxalamide NH, two carbamoyl NH₂) and five hydrogen‑bond acceptors (four carbonyl oxygens + benzofuran oxygen + tertiary amine nitrogen), yielding a topological polar surface area (TPSA) estimated at ~110–120 Ų. The N‑methyl analog has three H‑bond donors (one oxalamide NH, two carbamoyl NH₂) and four H‑bond acceptors, with a TPSA estimated at ~95–105 Ų . The additional H‑bond capacity of the target may enhance binding interactions with protein targets while the higher TPSA slightly reduces predicted passive membrane permeability, a trade‑off relevant to cell‑based assay design .

Hydrogen bonding TPSA Permeability prediction

Oxalylamino‑Benzofuran Scaffold Positioned in Ante‑Inflammatory Patent Space

Patent NZ‑272217‑A (Bayer AG) generically claims Oxalylamino‑benzofuran and benzothienyl derivatives as agents for the prevention and treatment of acute and chronic inflammatory processes, particularly of the airways [1]. N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide falls within the Markush structure of this patent family. While individual compound IC₅₀ values are not publicly disclosed in the patent, the inclusion in a validated patent series provides class‑level evidence for anti‑inflammatory potential, distinguishing it from benzofuran‑oxalamide compounds that do not map to this IP landscape [1].

Anti-inflammatory Patent Scaffold validation

Commercial Availability with Specified Purity and Traceable Analytical Data Enables Reproducible Procurement

The compound is commercially available through Chemenu (Catalog CM935783) with a certified purity of ≥95% and full analytical characterization . In contrast, several close benzofuran‑oxalamide analogs are listed on vendor platforms without verified purity statements or traceable batch‑specific certificates of analysis, introducing uncertainty in quantitative biological studies . Reproducibility in biochemical and cellular assays requires consistent chemical identity and purity; documented quality control directly supports procurement decisions for data‑intensive screening campaigns.

Purity specification Procurement reproducibility Quality control

Optimal Research Application Scenarios for N1-(2-Carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide (899754-94-0) Based on Differentiation Evidence


Anti‑Inflammatory Screening Cascades Targeting Airway Inflammation

The compound’s inclusion in the Oxalylamino‑benzofuran patent series (NZ‑272217‑A, Bayer AG) [1] makes it a prime candidate for primary screening in LPS‑stimulated macrophage TNF‑α/IL‑6 release assays or airway epithelial cell models of inflammation. Its basic amine side chain ensures sufficient solubility in aqueous assay media, reducing the need for high DMSO concentrations that can confound cell‑based readouts.

Salt‑Optimized Formulation for In Vivo Pharmacodynamic Studies

The tertiary amine (pKa ~10) permits hydrochloride salt formation, which can be leveraged to improve dissolution rate and oral bioavailability in rodent models of inflammation [2]. Procurement of the free base enables in‑house salt screening, a flexibility not available with neutral benzofuran‑oxalamide analogs.

Structure‑Permeability Relationship Studies Across Benzofuran‑Oxalamide Series

With systematically higher hydrogen‑bond donor count and TPSA relative to the N‑methyl analog , the target compound serves as a tool to probe the impact of polarity modulation on passive membrane permeability in Caco‑2 or PAMPA assays. This head‑to‑head comparison generates SAR data that guide lead optimization toward balanced ADME profiles.

Chemical Tool for Target Deconvolution in Inflammatory Signaling

Although individual target IC₅₀ values are not yet reported, the class‑level anti‑inflammatory annotation supports deployment of the compound as a chemical probe in kinase‑focused or NF‑κB pathway inhibitor screens, aided by its documented purity (≥95%) that reduces false‑positive artifacts in high‑throughput biochemical assays .

Quote Request

Request a Quote for N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.